molecular formula C19H21ClN4O4S2 B2706185 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide CAS No. 533872-19-4

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

Cat. No.: B2706185
CAS No.: 533872-19-4
M. Wt: 468.97
InChI Key: HNBIPDKOKHQCNB-UHFFFAOYSA-N
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Description

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core oxadiazole ring One common synthetic route includes the reaction of 5-chlorothiophene-2-carboxylic acid with hydrazine to form the corresponding hydrazide, followed by cyclization with thionyl chloride to yield the oxadiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzamides.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe for studying biological systems, particularly in enzyme inhibition studies.

  • Medicine: Its potential as a therapeutic agent is being explored, especially in the context of anti-inflammatory and analgesic properties.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzamide derivatives

  • Oxadiazole-based molecules

  • Thiophene derivatives

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O4S2/c1-3-11-24(12-4-2)30(26,27)14-7-5-13(6-8-14)17(25)21-19-23-22-18(28-19)15-9-10-16(20)29-15/h5-10H,3-4,11-12H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBIPDKOKHQCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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